molecular formula C23H32F3N3O8 B10860606 Tfa-Val-DL-Tyr-Val-OH.CH3CO2H

Tfa-Val-DL-Tyr-Val-OH.CH3CO2H

Cat. No.: B10860606
M. Wt: 535.5 g/mol
InChI Key: AWXQSEAVLZVQFY-CTIJFNHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoroacetyl Tripeptide-2 (acetate) is a synthetic peptide composed of three amino acids: valine, tyrosine, and valine. This compound is known for its anti-aging properties and is commonly used in cosmetic formulations. It works by inhibiting the production of progerin, a protein that accelerates cell aging, thereby improving skin elasticity, firmness, and reducing skin sagging .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trifluoroacetyl Tripeptide-2 (acetate) involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the trifluoroacetyl group is introduced to the N-terminus of the peptide. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the production of Trifluoroacetyl Tripeptide-2 (acetate) follows a similar approach but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl Tripeptide-2 (acetate) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions:

    Hydrolysis: Water and proteolytic enzymes such as trypsin and chymotrypsin.

    Enzymatic Degradation: Specific proteases that target peptide bonds.

Major Products Formed: The major products formed from the hydrolysis of Trifluoroacetyl Tripeptide-2 (acetate) are the individual amino acids: valine, tyrosine, and valine .

Scientific Research Applications

Trifluoroacetyl Tripeptide-2 (acetate) has a wide range of applications in scientific research:

Mechanism of Action

Trifluoroacetyl Tripeptide-2 (acetate) exerts its effects by inhibiting the production of progerin, a protein associated with cellular aging. By reducing progerin levels, the compound helps maintain the structural integrity of the nuclear lamina, prolongs cell life, and delays cellular senescence. Additionally, it stimulates the production of longevity proteins and collagen, restoring these components to levels typically found in younger cells .

Comparison with Similar Compounds

Uniqueness: Trifluoroacetyl Tripeptide-2 (acetate) is unique in its ability to inhibit progerin production, a feature not commonly found in other peptides. This specific action makes it particularly effective in combating signs of aging by targeting the underlying mechanisms of cellular aging .

Properties

Molecular Formula

C23H32F3N3O8

Molecular Weight

535.5 g/mol

IUPAC Name

acetic acid;(2S)-2-[[3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H28F3N3O6.C2H4O2/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32;1-2(3)4/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32);1H3,(H,3,4)/t14?,15-,16-;/m0./s1

InChI Key

AWXQSEAVLZVQFY-CTIJFNHYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F.CC(=O)O

Origin of Product

United States

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